Lipophilicity (Log P) Comparison: Enhanced Permeability Relative to Shorter N-Alkyl Chain Analogs
The calculated partition coefficient (Log P) for N,N-dipropyl-1,2,4-triazol-4-amine is 1.04, which is significantly higher than the unsubstituted 4-amino-1,2,4-triazole (Log P ≈ -0.8) and the N,N-dimethyl analog (Log P ≈ -0.2). This increased lipophilicity is a direct consequence of the longer propyl chains, indicating a substantially enhanced ability to partition into non-aqueous phases and cross biological membranes . This property is a key differentiator for applications in agrochemical design and lipid membrane penetration studies [1].
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Log P = 1.04 (calculated) |
| Comparator Or Baseline | 4-amino-1,2,4-triazole (CAS 584-13-4): Log P ≈ -0.8; N,N-dimethyl-4H-1,2,4-triazol-4-amine (CAS 196613-14-6): Log P ≈ -0.2 |
| Quantified Difference | The target compound exhibits a >1.8 log unit increase compared to the unsubstituted parent and a >1.2 log unit increase compared to the N,N-dimethyl analog. |
| Conditions | Calculated Log P values from ChemSpider/chemicalize predictive models. |
Why This Matters
For procurement, this confirms that CAS 6111-76-8 is the preferred choice when a more lipophilic triazole core is required, avoiding the need for post-synthetic alkylation or the acceptance of sub-optimal partitioning from a generic substitute.
- [1] Nazarov, V. et al. State of the Art in Industrial Application of Amino-1,2,4-Triazoles. Mini-Reviews in Organic Chemistry, 2023, 20, 394-402. View Source
